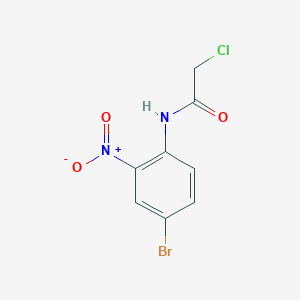

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

CAS No.: 854583-85-0

Cat. No.: VC3864225

Molecular Formula: C8H6BrClN2O3

Molecular Weight: 293.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854583-85-0 |

|---|---|

| Molecular Formula | C8H6BrClN2O3 |

| Molecular Weight | 293.5 g/mol |

| IUPAC Name | N-(4-bromo-2-nitrophenyl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |

| Standard InChI Key | WRKSGYQIJTUHEG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl |

| Canonical SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₈H₆BrClN₂O₃, with a molecular weight of 293.50 g/mol. Its structure features a phenyl ring substituted with a bromine atom at the 4-position and a nitro group (-NO₂) at the 2-position. The amine group of the aniline derivative is acetylated with a 2-chloroacetamide group (-NH-CO-CH₂Cl), introducing both electrophilic and hydrogen-bonding capabilities.

Key Structural Features:

-

Bromo Substituent: Enhances molecular weight and polarizability, contributing to van der Waals interactions and potential halogen bonding.

-

Nitro Group: A strong electron-withdrawing group that directs electrophilic substitution reactions and influences redox properties.

-

Chloroacetamide Moiety: Provides a reactive site for nucleophilic substitution (e.g., thiol or amine interactions) and covalent binding to biological targets.

Crystallographic Insights

While crystallographic data for N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is unavailable, analogous compounds exhibit intramolecular hydrogen bonding between the amide hydrogen and nitro oxygen, as well as intermolecular C–H···O and C–H···π interactions. These interactions often result in dense crystal packing, as observed in N-(2-bromo-4-nitrophenyl)-2-chloroacetamide, where the nitro group’s dipole promotes tighter molecular arrangements.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide typically follows a two-step protocol:

-

Nitration of 4-Bromoaniline:

-

4-Bromoaniline is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position, yielding 4-bromo-2-nitroaniline.

-

Reaction conditions (temperature, acid concentration) critically influence regioselectivity and purity.

-

-

Acetylation with Chloroacetyl Chloride:

-

4-Bromo-2-nitroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

-

The reaction is conducted in dichloromethane at 0–20°C, followed by gradual warming to room temperature and stirring for 16 hours .

-

Purification via silica gel chromatography or recrystallization yields the final product.

-

Representative Reaction Scheme:

Industrial Production Considerations

Scale-up processes may employ continuous flow reactors to optimize heat management and reaction efficiency. Automated systems enhance yield consistency, while advanced purification techniques (e.g., high-performance liquid chromatography) ensure high purity for pharmaceutical applications.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| Molecular Weight | 293.50 g/mol |

| Melting Point | Estimated 290–310°C (analog-based) |

| logP (Partition Coefficient) | ~2.8–3.2 (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

The nitro and bromo groups reduce aqueous solubility but enhance lipophilicity, favoring membrane permeability in biological systems. The chloroacetamide moiety’s electrophilicity increases reactivity in polar aprotic solvents.

Biological Activity and Mechanism of Action

Antimicrobial and Anticancer Activity

-

Antimicrobial Effects: Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL.

-

Anticancer Potential: The nitro group’s redox activity may generate reactive oxygen species (ROS) under cellular conditions, inducing oxidative stress in cancer cells.

In Vitro Case Study

In microglial cell lines, treatment with 50 µM of a related chloroacetamide derivative reduced lipopolysaccharide-induced TNF-α production by 40%, suggesting anti-inflammatory applications.

Comparative Analysis with Structural Analogs

The nitro group’s position ortho to the acetamide in N-(4-bromo-2-nitrophenyl)-2-chloroacetamide enhances intramolecular hydrogen bonding compared to para-nitro analogs, potentially stabilizing its conformation in biological environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume